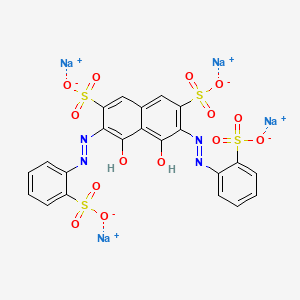

Sulfonazo III Sodium Salt (Technical Grade)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

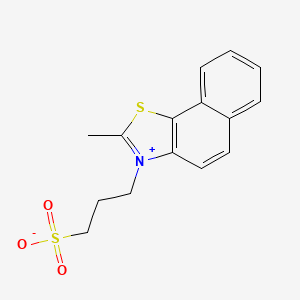

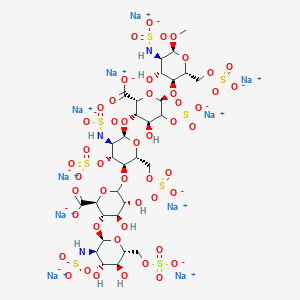

Sulfonazo III Sodium Salt (Technical Grade): , also known as 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt, is a complex organic compound with the molecular formula C22H12N4Na4O14S4 and a molecular weight of 776.57 g/mol . This compound is widely used as a spectrophotometric reagent for the detection of alkaline earth metals and as an indicator for sulfate titrations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfonazo III Sodium Salt is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine, such as sulfanilic acid, is diazotized using sodium nitrite in an acidic medium.

Coupling Reaction: The diazonium salt formed is then coupled with chromotropic acid under controlled pH conditions to form the azo dye.

Industrial Production Methods: Industrial production of Sulfonazo III Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.

Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired technical grade.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfonazo III Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the azo groups into amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the parent compound.

Reduction Products: Amines derived from the reduction of azo groups.

Substitution Products: Derivatives with substituted sulfonic acid groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Sulfonazo III Sodium Salt is extensively used as a spectrophotometric reagent for the detection and quantification of alkaline earth metals such as calcium and magnesium .

Biology: In biological research, it is used as a staining agent for the detection of specific biomolecules in various assays .

Medicine: The compound is employed in diagnostic assays to detect and measure sulfate concentrations in biological samples .

Industry: In industrial applications, Sulfonazo III Sodium Salt is used as an indicator in sulfate titrations and other analytical procedures .

Wirkmechanismus

Mechanism: Sulfonazo III Sodium Salt functions by forming complexes with metal ions, leading to a color change that can be measured spectrophotometrically. The azo groups in the compound interact with metal ions, resulting in a shift in the absorption spectrum .

Molecular Targets and Pathways: The primary molecular targets are metal ions such as calcium and magnesium. The compound forms stable complexes with these ions, facilitating their detection and quantification .

Vergleich Mit ähnlichen Verbindungen

Chromeazurol S: Another azo dye used as a spectrophotometric reagent for metal ion detection.

Arsenazo III: Used for the detection of rare earth elements and actinides.

Bathocuproinedisulfonic Acid Disodium Salt: Employed in the detection of copper ions.

Uniqueness: Sulfonazo III Sodium Salt is unique due to its high specificity for alkaline earth metals and its ability to function as an indicator for sulfate titrations. Its distinct absorption spectrum and color change properties make it a valuable tool in various analytical applications .

Eigenschaften

Molekularformel |

C22H12N4Na4O14S4 |

|---|---|

Molekulargewicht |

776.6 g/mol |

IUPAC-Name |

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

FCMRBZBGGXLKBC-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)

![[(13S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13400996.png)

![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)

![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)